o-Aminomethoxybenzene

Description

o-Aminomethoxybenzene (CAS 90-04-0), also known as o-anisidine or 2-methoxyaniline, is an aromatic amine with a methoxy (-OCH₃) group at the ortho position relative to the amino (-NH₂) group on the benzene ring. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol . Key physical properties include a melting point of 3–6°C, boiling point of 225°C, and solubility in water of 13 g/L at 20°C . The compound typically appears as a light red or yellow oily liquid and is used as a critical intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals . Its reactivity is influenced by the electron-donating methoxy group, which directs electrophilic substitutions to the para and ortho positions relative to itself, while the amino group further activates the ring .

Properties

IUPAC Name |

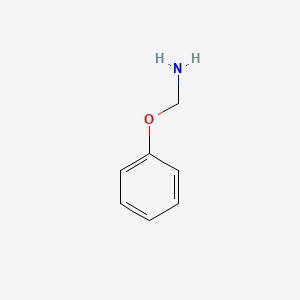

phenoxymethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOVAKKUHLDHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315166 | |

| Record name | 1-Phenoxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100305-94-0 | |

| Record name | 1-Phenoxymethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100305-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenoxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of o-Nitroanisole: One common method for synthesizing o-aminomethoxybenzene involves the reduction of o-nitroanisole. This can be achieved using iron powder and hydrochloric acid under reflux conditions.

Amination of o-Methoxyphenol: Another method involves the amination of o-methoxyphenol using ammonia or amines in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction of o-nitroanisole using catalytic hydrogenation. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: o-Aminomethoxybenzene can undergo oxidation reactions to form various products, including quinones and imines.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, halogens, catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Quinones, imines.

Reduction: Amines, alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: o-Aminomethoxybenzene is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. It is also employed in the production of various organic compounds through substitution and coupling reactions .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. These compounds are also used in the development of enzyme inhibitors and other bioactive molecules .

Industry: The compound is used in the manufacture of rubber chemicals, antioxidants, and corrosion inhibitors. It is also a key intermediate in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of o-aminomethoxybenzene involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins or enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Methoxy-Substituted Anilines

o-Aminomethoxybenzene belongs to a family of methoxy-aniline isomers, including m-anisidine (3-methoxyaniline) and p-anisidine (4-methoxyaniline). While these isomers share the same molecular formula, their substituent positions significantly alter their properties:

- Melting Points : The ortho isomer’s lower melting point (3–6°C ) compared to para-anisidine (57°C ) reflects reduced molecular symmetry and weaker crystal packing .

Functional Analogues: o-Aminobenzophenones

o-Aminobenzophenones (e.g., derivatives with a ketone group) differ structurally but share pharmaceutical relevance. For example, these compounds are utilized as intermediates in drug synthesis (e.g., antihistamines) and materials chemistry . However, their synthesis often requires rigorous conditions, such as continuous flow chemistry with Grignard reagents, unlike the simpler methods for this compound .

Azo Compounds: 4-Dimethylaminoazobenzene

4-Dimethylaminoazobenzene (C₁₄H₁₅N₃), an azo dye, shares aromatic amine features but includes a dimethylamino group and an azo (-N=N-) bridge. Unlike this compound, it is a known carcinogen and poses significant occupational hazards . Its applications are restricted to research and specialized dyes, whereas this compound has broader industrial utility .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Applications | Hazards |

|---|---|---|---|---|---|---|

| This compound | 90-04-0 | C₇H₉NO | 123.15 | Amino, Methoxy | Dyes, pharmaceuticals, intermediates | Potential carcinogen |

| o-Aminobenzophenone | Not specified | C₁₃H₁₁NO | 197.23 | Amino, Ketone | Pharmaceuticals, synthetic chemistry | Not reported |

| 4-Dimethylaminoazobenzene | Not specified | C₁₄H₁₅N₃ | 225.29 | Azo, Dimethylamino | Dyes, research | Carcinogenic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.